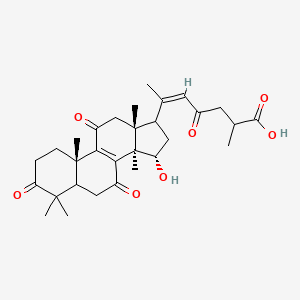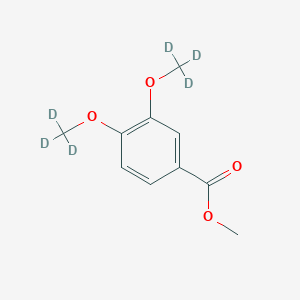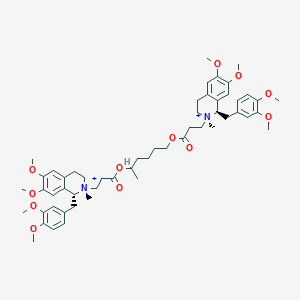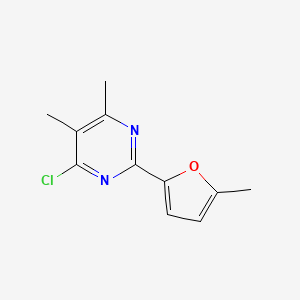
Ganoderenic acid G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ganoderenic acid G is a bio-active sterol isolated from the medicinal mushroom Ganoderma lucidum . This compound belongs to the class of triterpenoids, which are known for their diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderenic acid G involves the mevalonate pathway, which is a crucial metabolic route for the production of triterpenoids in Ganoderma lucidum . Genetic engineering techniques have been employed to enhance the production of ganoderenic acids by expressing specific cytochrome P450 genes in Saccharomyces cerevisiae . This method allows for the efficient production of this compound by modifying lanosterol to its desired form.
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This method is preferred due to its ability to produce high yields of bioactive compounds under controlled conditions . The fermentation process is optimized by adjusting the growth media and nutrient substrates to enhance the production of ganoderenic acids.
化学反応の分析
Types of Reactions: Ganoderenic acid G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the triterpenoid structure .
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
Chemistry: In chemistry, ganoderenic acid G is used as a precursor for synthesizing novel triterpenoid derivatives with improved pharmacological properties .
Biology: In biological research, this compound is investigated for its role in modulating cellular processes and signaling pathways. It has shown potential in regulating immune responses and inhibiting tumor growth .
Medicine: this compound is of significant interest in medicine due to its anti-inflammatory, antioxidant, and hepatoprotective properties. It has been studied for its potential to treat liver diseases, cancer, and other chronic conditions .
Industry: In the industrial sector, this compound is used in the development of health supplements and functional foods. Its bioactive properties make it a valuable ingredient in products aimed at promoting overall health and well-being .
作用機序
The mechanism of action of ganoderenic acid G involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the expression of genes related to lipid metabolism, oxidative stress, and inflammation . This compound has been shown to inhibit the activity of enzymes such as β-glucuronidase and matrix metalloproteinases, which play a role in tumor progression and metastasis . Additionally, it regulates the production of cytokines and other signaling molecules involved in immune responses .
類似化合物との比較
- Ganoderenic acid A
- Ganoderenic acid D
- Ganoderenic acid K
- Ganoderic acid C6
- Ganoderic acid G
特性
分子式 |
C30H40O7 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
(Z)-6-[(10S,13R,14R,15S)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21,23,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18?,21?,23-,28-,29+,30-/m0/s1 |
InChIキー |
GFKYVWHGNWCEQF-KWOIKPTFSA-N |
異性体SMILES |
CC(CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
正規SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B13449525.png)
amino}pentanoic acid](/img/structure/B13449555.png)


![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)





![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)
